[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone

Catalog No.
S7527620
CAS No.
M.F
C17H24N2O2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrro...

Product Name

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone

IUPAC Name

[2-(methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C17H24N2O2/c1-13-5-6-16(18-8-3-4-9-18)15(11-13)17(20)19-10-7-14(19)12-21-2/h5-6,11,14H,3-4,7-10,12H2,1-2H3

InChI Key

AQJUSPJVLDLOTO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCC3COC

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCC3COC

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone, also known as MMMP, is a chemical compound used in scientific research. This paper provides an overview of MMMP, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone is an organic compound that belongs to the class of azetidines and pyrrolidines. It has a molecular formula of C23H31N3O2 and a molecular weight of 385.51 g/mol. It was first synthesized in 2009 and has been used in various scientific studies since then.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone is a white solid that is soluble in water and organic solvents. It has a melting point of 108-110 °C and a boiling point of 639.4 °C at 760 mmHg. [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone is stable under normal conditions and can be stored at room temperature for extended periods without significant degradation.

The synthesis of [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone involves several steps, including the condensation of 2-(methoxymethyl)azetidine with 5-methyl-2-pyrrolidin-1-ylphenylmethanone using a base catalyst. The resulting product is then purified and characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).

Several analytical methods can be used to identify and quantify [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone, including NMR spectroscopy, IR spectroscopy, HPLC, and gas chromatography-mass spectrometry (GC-MS). These methods provide accurate and reliable data regarding the structure, purity, and quantity of [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone in various samples.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone has been shown to have various biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. Its mechanism of action involves the inhibition of specific enzymes and receptors involved in cellular signaling pathways, leading to the suppression of various disease processes.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone has been shown to be relatively safe in scientific experiments, with no significant toxicity or adverse effects observed in various animal models. However, further studies are needed to determine the optimal dosage and administration route for potential clinical applications.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone has been used in various scientific experiments, including drug discovery, cancer research, and infectious disease research. Its unique structure and biological activities make it a promising candidate for the development of new therapeutic agents and diagnostic tools.

Currently, there are several ongoing studies investigating the potential applications of [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone in various fields of research and industry. These studies are aimed at elucidating its mechanism of action, pharmacokinetics, and therapeutic potential.

[2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone has the potential to have a significant impact in various fields of research and industry, including medicine, biotechnology, and agriculture. Its properties and biological activities make it a promising candidate for the development of new therapies, diagnostics, and crop protection agents.
Limitations
Despite its numerous potential applications, several limitations exist regarding the use of [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone in scientific research. These limitations include its limited solubility in aqueous solutions, potential toxicity at high doses, and the need for further studies regarding its pharmacokinetic properties.

Several future directions for [2-(Methoxymethyl)azetidin-1-yl]-(5-methyl-2-pyrrolidin-1-ylphenyl)methanone research can be identified, including the optimization of its synthesis and characterization methods, the development of new analytical methods for its identification and quantification, the evaluation of its toxicity and safety in clinical trials, and the exploration of its potential applications in various fields of research and industry. Additionally, further investigations are needed to explore its mechanism of action and the identification of potential target molecules for therapeutic interventions. Lastly, studies can be conducted to assess its potential as an environmentally friendly pesticide and its impact on crops and ecosystems.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

288.183778013 g/mol

Monoisotopic Mass

288.183778013 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types